Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Overview
Description
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate typically involves multiple steps, starting with the preparation of the oxazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxo-4-(4-methylphenyl)-1,3-oxazinane-3-carboxylate
- Tert-butyl 2,6-dioxo-4-(4-chlorophenyl)-1,3-oxazinane-3-carboxylate
- Tert-butyl 2,6-dioxo-4-(4-bromophenyl)-1,3-oxazinane-3-carboxylate
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate distinguishes it from similar compounds. This group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.
Properties
IUPAC Name |
tert-butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO5/c1-15(2,3)25-14(23)20-11(8-12(21)24-13(20)22)9-4-6-10(7-5-9)16(17,18)19/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHNHAOCHVEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661486 | |
Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-59-0 | |
Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.